![molecular formula C18H20N6O B2810371 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one CAS No. 2320956-48-5](/img/structure/B2810371.png)
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one is a sophisticated molecule that features both triazole and benzimidazole moieties. This unique structural combination suggests potential biological activity, making it an attractive candidate for scientific investigation, especially in fields like medicinal chemistry and pharmaceutical development.
準備方法
The synthetic routes for this compound typically involve a sequence of reactions that strategically assemble the triazole, azabicyclo octane, and benzimidazole rings. A common approach might include:
Initial synthesis of the 1H-1,2,4-triazole derivative.
Formation of the azabicyclo[3.2.1]octane scaffold through cyclization reactions.
Coupling the triazole unit with the azabicyclo[3.2.1]octane intermediate.
Finally, attaching the benzimidazole moiety via nucleophilic substitution or other appropriate linkage techniques. Industrially, the production might involve continuous flow processes to ensure scalability and consistency.
化学反応の分析
This compound can undergo various reactions such as:
Oxidation
Possibly using agents like potassium permanganate.
Reduction
Using typical reagents like sodium borohydride to reduce any potentially reactive ketone groups.
Substitution
Particularly nucleophilic substitution at the benzimidazole nitrogen.
The reaction conditions typically include solvents like dichloromethane or dimethylformamide, and catalysts like palladium or copper might be employed to facilitate these transformations. The major products usually retain the integrity of the triazole and benzimidazole rings due to their stability.
科学的研究の応用
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[32
Chemistry
As an intermediate in organic synthesis.
Biology
Studying its interaction with biomolecules, given the triazole ring's known affinity for binding with enzymes.
Medicine
Potential pharmacological properties, including antimicrobial or antifungal activity due to the triazole and benzimidazole components.
Industry
Might be used as a functional material in the development of new polymers or coatings.
作用機序
The compound’s biological activity could be attributed to its ability to bind to specific molecular targets. The triazole ring may inhibit certain enzymes by mimicking substrate structures, while the benzimidazole ring might disrupt protein-DNA interactions, a known mechanism for similar compounds. These actions could interfere with essential biological pathways in microorganisms, potentially leading to their use as antimicrobial agents.
類似化合物との比較
Compared to other triazole-benzimidazole derivatives, this compound’s uniqueness lies in its azabicyclo[3.2.1]octane structure, which can enhance its binding affinity and selectivity. Similar compounds include:
1H-1,2,4-triazole derivatives like fluconazole.
Benzimidazole derivatives like albendazole. Each of these compounds has demonstrated significant biological activity, but the incorporation of the azabicyclo[3.2.1]octane ring in our compound could offer enhanced pharmacokinetic properties or new mechanisms of action.
There you have it—a comprehensive look into the intriguing world of this compound!
特性
IUPAC Name |
2-(benzimidazol-1-yl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c25-18(9-22-12-20-16-3-1-2-4-17(16)22)24-13-5-6-14(24)8-15(7-13)23-11-19-10-21-23/h1-4,10-15H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHWKFOAGOPUJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CN3C=NC4=CC=CC=C43)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2810289.png)
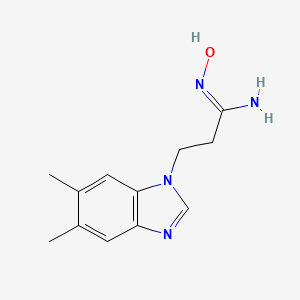
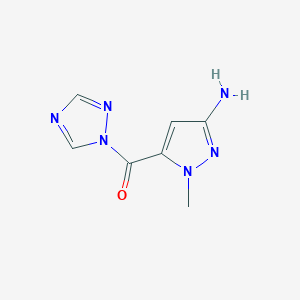
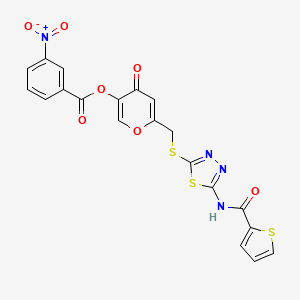
![[2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2810298.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2810300.png)
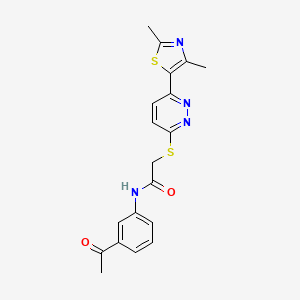

![3-(4-chlorobenzyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2810306.png)

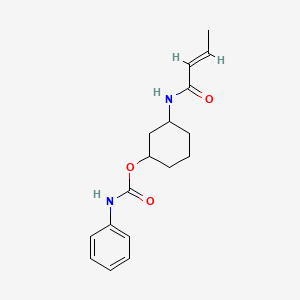
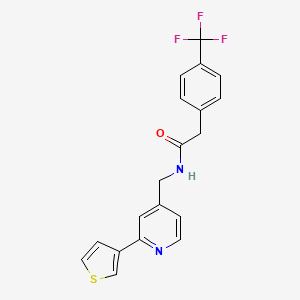
![2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid](/img/structure/B2810310.png)

